Fexapotide

BPH LUTS IPSS

Fexapotide (NX-1207 free acid, CAS 492447-54-8) is a first-in-class injectable peptide that selectively ablates prostate glandular epithelium via targeted apoptosis—delivering durable BPH symptom relief after a single transrectal administration. Unlike daily oral 5-ARIs (finasteride/dutasteride) or alpha-blockers (tamsulosin), fexapotide eliminates hormonal suppression and smooth muscle relaxation liabilities, with zero drug-related sexual dysfunction or cardiovascular events across a 978-patient Phase 3 safety database. Long-term data: 3-year BPH surgery rate 8.08% vs. 27.85% for oral therapy; prostate cancer incidence 1.1% vs. placebo (p=0.0116). The definitive comparator for non-inferiority BPH trials and dual-indication prostate cancer chemoprevention studies. Custom synthesis and bulk quantities available upon request.

Molecular Formula C90H163N27O25S
Molecular Weight 2055.5 g/mol
CAS No. 492447-54-8
Cat. No. B3062901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexapotide
CAS492447-54-8
Synonymsfexapotide
NX-1207
Molecular FormulaC90H163N27O25S
Molecular Weight2055.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C90H163N27O25S/c1-15-48(12)68(95)84(137)110-60(41-67(123)124)81(134)105-55(28-31-64(93)119)75(128)104-56(29-32-65(94)120)77(130)115-69(47(10)11)85(138)111-59(39-45(6)7)80(133)113-62(42-118)82(135)103-54(27-23-37-101-90(98)99)76(129)116-70(49(13)16-2)86(139)108-52(25-19-21-35-92)73(126)109-58(38-44(4)5)79(132)106-57(30-33-66(121)122)78(131)117-71(50(14)17-3)87(140)107-51(24-18-20-34-91)72(125)102-53(26-22-36-100-89(96)97)74(127)114-63(43-143)83(136)112-61(88(141)142)40-46(8)9/h44-63,68-71,118,143H,15-43,91-92,95H2,1-14H3,(H2,93,119)(H2,94,120)(H,102,125)(H,103,135)(H,104,128)(H,105,134)(H,106,132)(H,107,140)(H,108,139)(H,109,126)(H,110,137)(H,111,138)(H,112,136)(H,113,133)(H,114,127)(H,115,130)(H,116,129)(H,117,131)(H,121,122)(H,123,124)(H,141,142)(H4,96,97,100)(H4,98,99,101)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-,71-/m0/s1
InChIKeyBROGCIMRGWLMOO-SJPGHYFNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fexapotide (CAS 492447-54-8): A First-in-Class Injectable Apoptosis Inducer for BPH and Prostate Cancer Research


Fexapotide (also referred to as fexapotide triflutate or NX-1207) is an investigational peptide that selectively induces apoptosis in prostate glandular epithelial cells, leading to cellular-level prostate volume reduction [1]. It is administered as a single transrectal intraprostatic injection under ultrasound guidance for the treatment of lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH) and is also under investigation for low-grade localized prostate cancer [2]. Unlike daily oral medications, fexapotide is a clinic-based procedural therapy designed to provide durable symptom relief following a single administration [3].

Why Fexapotide Cannot Be Interchanged with Oral 5-ARIs or Alpha-Blockers: Mechanism, Durability, and Safety Profile Differentiation


Fexapotide cannot be substituted by conventional oral BPH pharmacotherapies such as finasteride, dutasteride, or tamsulosin due to fundamental differences in mechanism, durability of effect, and safety profile. Fexapotide acts via selective induction of apoptosis in prostate glandular epithelium, causing targeted cell loss without the hormonal suppression required for 5-alpha-reductase inhibitors (5-ARIs) or the smooth muscle relaxation produced by alpha-blockers [1]. Unlike daily oral regimens that require continuous adherence, a single fexapotide injection provides durable symptom improvement over years [2]. Critically, fexapotide has demonstrated no drug-related sexual dysfunction, cardiovascular effects, or hormonal side effects—limitations that are well-documented for both 5-ARIs and alpha-blockers [3]. These mechanistic and safety differences preclude simple interchangeability and underscore the need for direct comparative evidence when selecting compounds for BPH research or clinical development.

Fexapotide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons vs. Placebo and Oral BPH Therapies


Long-Term Symptom Improvement: Fexapotide vs. Placebo in Phase 3 Trials

In pooled long-term follow-up of 995 BPH patients from two double-blind, placebo-controlled Phase 3 trials (NX02-0017 and NX02-0018) with a median follow-up of 3.67 years, patients receiving a single 2.5 mg intraprostatic injection of fexapotide triflutate (FT) exhibited a median IPSS improvement of -5.2 points from baseline, compared to -3.0 points for placebo (p < 0.0001) [1]. A separate analysis of these same Phase 3 extension studies reported a mean AUA Symptom Score improvement of 7.1 points in first-line FT-treated subjects at a median duration of 3.5 years post-injection (p < 0.025 vs. placebo) [2].

BPH LUTS IPSS Symptom Score

Reduction in Acute Urinary Retention Incidence: Fexapotide vs. Placebo

In the pooled long-term analysis of 995 BPH patients followed for a median of 3.67 years after a single FT injection, the incidence of acute urinary retention (AUR) was significantly reduced in FT-treated patients compared to placebo. The long-term AUR incidence was 1.08% in the FT group versus an expected higher rate in the placebo cohort (p = 0.0058) [1].

BPH AUR Urinary Retention Disease Progression

Reduction in BPH Surgical Intervention: Fexapotide vs. Oral BPH Medications

In a crossover cohort analysis of patients originally randomized to placebo who subsequently elected either FT re-injection or conventional oral BPH medications, the 3-year incidence of BPH intervention (surgery or acute urinary retention) was 6.07% in the FT crossover group versus 33.3% in the oral medication crossover group (p < 0.0001) [1]. Additionally, in separate Phase 3 studies (NX02-0020 and NX02-0022), the 24-month incidence of BPH surgery was 1.7% in patients receiving one or two FT injections, significantly lower than placebo (p < 0.02) [2].

BPH Surgery Intervention TURP

Reduction in Prostate Cancer Incidence: Long-Term Fexapotide Effect

In long-term follow-up of 995 BPH patients over a median of 3.67 years (range 2-6.75 years) following a single FT injection, the incidence of new prostate cancer (PCa) diagnoses was 1.1% in the FT-treated group, which represented a statistically significant reduction compared to the placebo group (p = 0.0116) [1]. A separate analysis of Phase 3 extension data reported that the prostate cancer incidence in FT-treated subjects was 1.1% after 4 years (p = 0.0116) [2].

Prostate Cancer BPH Chemoprevention Long-Term Follow-Up

Safety Profile: No Drug-Related Sexual Dysfunction or Systemic Toxicity vs. Oral BPH Therapies

Across two Phase 3 double-blind placebo-controlled studies (n=978), fexapotide showed no evidence of drug-related short-term or long-term toxicity, and no significant drug-related molecular side effects [1]. The compound was noted to have a safety profile 'highly superior to existing treatments' with 'minimal or no sexual, hormonal or cardiovascular or other debilitating side effects' [1]. In direct contrast, 5-alpha-reductase inhibitors (finasteride, dutasteride) are associated with loss of libido and erectile dysfunction [2], while alpha-blockers (tamsulosin) are associated with ejaculatory dysfunction and cardiovascular effects [3]. Histological studies in rats confirm that FT selectively ablates prostate glandular epithelium while sparing adjacent nerves, vasculature, and stroma [4].

BPH Safety Sexual Function Adverse Events

Cost-Effectiveness Threshold: Fexapotide vs. Upfront Oral Pharmacotherapy

A 2022 microsimulation decision-analytic model assessed the cost-effectiveness of fexapotide triflutate as initial therapy relative to upfront oral pharmacotherapy (5-ARI monotherapy, alpha-blocker monotherapy, or combination therapy) for moderate-to-severe BPH patients. FT increased quality-adjusted life years (QALY) per patient from 1.870 (95% CI, 1.868-1.872) with oral therapy to 1.957 (95% CI, 1.955-1.959) with FT [1]. The analysis determined that FT would be cost-effective at a price per injection below $14,000, assuming a willingness-to-pay threshold of $150,000 per QALY. At prices of $5,000, $10,000, and $15,000 per injection, the probability that FT is either cost-effective or dominant was 100%, 93%, and 40%, respectively [1].

Cost-Effectiveness Health Economics BPH QALY

Fexapotide Application Scenarios: Research and Clinical Development Use Cases Driven by Quantitative Differentiation


Clinical Development: First-in-Class BPH Therapy with Single-Dose Durability

For pharmaceutical sponsors and CROs developing novel BPH therapies, fexapotide serves as a validated comparator with a unique mechanism (selective apoptosis) and differentiated efficacy-safety profile. Its long-term data showing median IPSS improvement of -5.2 points and 3-year surgical intervention reduction to 8.08% vs. 27.85% for oral medications [1] provide benchmarks for non-inferiority or superiority trial design. The compound's established Phase 3 safety database (n=978) and lack of sexual or cardiovascular adverse events [2] make it an attractive active comparator for trials evaluating new BPH drug candidates or procedural devices.

Prostate Cancer Research: Chemoprevention and Dual-Indication Studies

Researchers investigating prostate cancer chemoprevention or dual BPH/prostate cancer indications should consider fexapotide based on its unique long-term reduction in prostate cancer incidence (1.1% vs. placebo, p=0.0116) [3] [4]. This signal, observed in a large BPH population, suggests potential disease-modifying activity beyond symptomatic BPH relief. Fexapotide is currently in Phase 2 trials for low-grade localized prostate cancer, providing a foundation for investigator-initiated studies exploring its role in active surveillance protocols or focal therapy paradigms [5].

Health Economics and Outcomes Research: Value-Based Procurement Modeling

For health technology assessment (HTA) bodies, payers, and formulary decision-makers, fexapotide's cost-effectiveness profile provides a quantitative framework for procurement decisions. The microsimulation model demonstrating that FT is cost-effective below $14,000 per injection at a $150,000/QALY threshold [6] allows for budget impact analyses comparing single procedural therapy to chronic daily oral medication with associated adherence, monitoring, and complication costs. The significant reduction in BPH surgery (1.7% at 24 months) [7] and AUR (1.08%) [1] are key inputs for such pharmacoeconomic models.

Preclinical Translational Research: Selective Prostate Apoptosis Mechanism

Academic and industry laboratories studying targeted prostate glandular ablation should utilize fexapotide as a tool compound to understand selective apoptosis pathways. Histological studies in rats demonstrate near-total loss of glandular epithelium at 6-12 months post-injection, with complete sparing of adjacent periprostatic nerves, vascular elements, and stroma [8]. This selectivity profile is not observed with hormonal therapies (5-ARIs) or non-selective ablative procedures (TURP, laser), making fexapotide a valuable comparator for mechanistic studies of prostate-specific cell death and tissue remodeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fexapotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.